molecular formula C10H11ClO2 B1585431 3-Chloropropyl benzoate CAS No. 942-95-0

3-Chloropropyl benzoate

Cat. No. B1585431
CAS RN: 942-95-0
M. Wt: 198.64 g/mol
InChI Key: GCKCREURICWFPY-UHFFFAOYSA-N
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Description

3-Chloropropyl benzoate (CAS Number: 942-95-0) is a chemical compound with the molecular formula C10H11ClO2 . It is also known by its IUPAC name: 3-chloropropyl benzoate . This compound belongs to the class of organic esters and exhibits interesting properties .


Synthesis Analysis

The synthesis of 3-Chloropropyl benzoate involves the reaction between benzoic acid and 3-chloropropanol . The esterification process leads to the formation of this compound. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

   Cl     | CH₂-CH₂-C(=O)-O-C₆H₅     |    H 

Chemical Reactions Analysis

3-Chloropropyl benzoate can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and Friedel-Crafts acylation. These reactions can lead to the modification of its structure and the formation of related compounds .


Physical And Chemical Properties Analysis

  • Stability : The compound is stable when sealed and stored in dry conditions at room temperature .

Scientific Research Applications

Environmental Bioremediation

3-Chloropropyl benzoate, a derivative of benzoic acid, is significant in environmental bioremediation research. Studies have shown the capability of certain microbial species to degrade chlorinated benzoic acids, such as 3-chlorobenzoate, which are structurally similar to 3-chloropropyl benzoate. This degradation is crucial for the removal of chlorinated aromatic compounds from the environment.

  • A pseudomonad isolated from sewage was found to utilize 3-chlorobenzoic acid as a sole carbon source, highlighting the potential of microbial bioremediation in treating chlorinated aromatic pollutants (Dorn et al., 2004).
  • A defined 3-chlorobenzoate degrading methanogenic consortium showed that the reductive dechlorination of 3-chlorobenzoate is linked to energy production and growth in microbes (Dolfing & Tiedje, 2004).

Microbial Chemotrophy

Research in microbial chemotrophy has been enhanced by studying the metabolic pathways involved in the degradation of chlorinated aromatic compounds. This research provides insights into novel energy-producing mechanisms in bacteria.

  • The conversion of 2-chlorophenol to 3-chlorobenzoate by a methanogenic sediment community demonstrated the microbial ability to transform chlorinated compounds, suggesting potential applications in bioremediation (Becker et al., 1999).

Chemical Synthesis

In chemical synthesis, compounds like 3-chloropropyl benzoate are used as intermediates in the production of various chemicals. Their reactivity and functional groups make them valuable for synthesizing a range of products.

  • The synthesis of esters from aldehydes or carboxylic acids using dichloromethane demonstrated the potential of using chlorinated compounds like 3-chloropropyl benzoate in chemical synthesis (Lin et al., 2013).

Safety and Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloropropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKCREURICWFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288001
Record name 3-chloropropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropyl benzoate

CAS RN

942-95-0
Record name 942-95-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloropropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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